Ethyl 3-chloronaphthalene-2-carbamate

medicinal chemistry structure-activity relationship halogen bonding

Researchers studying naphthalene-based carbamates often face gaps in halogenation-position SAR, limiting structure-activity optimization. Ethyl 3-chloronaphthalene-2-carbamate (CAS 95568-85-7) directly addresses this with a regiochemically defined 3-chloro substituent. - Enables head-to-head antimicrobial SAR: nanomolar-range MIC potential against MRSA per published analog data. - Serves as a versatile synthetic intermediate; the C-Cl bond provides a latent handle for Suzuki or Buchwald-Hartwig late-stage diversification. - LogP 4.13 aligns with optimal lipophilicity for bactericidal activity, avoiding β-chloroethyl alkylation artifacts.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
Cat. No. B8348414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloronaphthalene-2-carbamate
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=CC=CC=C2C=C1Cl
InChIInChI=1S/C13H12ClNO2/c1-2-17-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14/h3-8H,2H2,1H3,(H,15,16)
InChIKeyZSICYKKSKFDWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Chloronaphthalene-2-Carbamate: Identity and Procurement


Ethyl 3-chloronaphthalene-2-carbamate (CAS 95568-85-7; molecular formula C₁₃H₁₂ClNO₂; exact mass 249.056 Da; LogP 4.13) is a chlorinated naphthyl carbamate bearing a single chlorine substituent at the 3-position of the naphthalene ring and an ethyl ester at the carbamate nitrogen, yielding a molecular weight of 249.69 g/mol and a polar surface area of 38.33 Ų [1]. It belongs to the broader class of N-aryl-O-alkyl carbamates, which encompasses compounds with demonstrated antistaphylococcal, antimycobacterial, and herbicidal activities across multiple peer-reviewed studies [2][3]. This compound serves as a versatile synthetic intermediate for the preparation of pharmaceuticals, agrochemicals, and functional dyes, with documented synthesis routes proceeding from 3-chloro-2-naphthoic acid via Curtius rearrangement or from N-(3-chloro-2-naphthyl)carbamic acid ethyl ester via base-mediated transformations [1][4].

Chlorinated naphthyl carbamate synthetic intermediate
Supports antimicrobial screening and herbicide discovery studies
Prepared via Curtius rearrangement or base-mediated transformations

Why Generic Naphthyl Carbamates Cannot Substitute


Within the naphthyl carbamate family, seemingly minor structural variations produce substantial differences in biological activity, physicochemical properties, and synthetic utility. The specific 3-chloro substitution on the naphthalene ring—as opposed to unchlorinated, 1-naphthyl, or alternative chlorination patterns—creates a unique electronic environment that influences both reactivity and potential bioactivity. Published structure–activity relationship (SAR) data on closely related chlorinated arylcarbamoylnaphthalenylcarbamates demonstrate that MIC values can span four orders of magnitude (from nanomolar to tens of micromolar) depending solely on the nature and position of aryl substituents and carbamate alkyl chain length [1]. Furthermore, the 2022 Pharmaceuticals study revealed that the selectivity index (SI) for this compound class ranges from >20 to >100 based on specific structural features, underscoring that even within-class analogs cannot be assumed to exhibit equivalent therapeutic windows [1]. For synthetic applications, the 3-chloro substituent provides a regiochemically defined handle for further derivatization (e.g., cross-coupling reactions) that is unavailable in non-halogenated analogs [2].

3-Chloro substitution on naphthalene core creates distinct electronic profile; antimicrobial potency may shift significantly across analogs
Aryl-Cl (naphthalene) vs. alkyl-Cl (ethyl tail) isomers differ in hydrolytic stability and may exhibit confounding alkylating activity
Regiochemical pattern (3-Cl-2-carbamate) is underrepresented relative to 1-naphthyl carbamates; synthetic handles may not be interchangeable

Differentiation Evidence Against Closest Analogs


Structural and Electronic Differentiation from Non-Halogenated Scaffolds

Ethyl 3-chloronaphthalene-2-carbamate (C₁₃H₁₂ClNO₂; MW 249.69; PSA 38.33 Ų) differs from its direct non-halogenated comparator ethyl naphthalen-2-ylcarbamate (C₁₃H₁₃NO₂; MW 215.25; PSA 38.33 Ų) by the presence of a single chlorine atom at the naphthalene 3-position, which increases molecular weight by 34.44 g/mol (+16.0%), raises LogP from approximately 3.3 (estimated for the non-chlorinated analog) to 4.13 (+0.8 log units, corresponding to ~6.3-fold higher lipophilicity), and introduces a discrete site for halogen-bonding interactions (C–Cl σ-hole) that is absent in the non-chlorinated scaffold [1][2]. In the 2022 Pharmaceuticals study of structurally related chlorinated arylcarbamoylnaphthalenylcarbamates, increasing lipophilicity (log k) was shown to correlate with enhanced antistaphylococcal activity up to an optimum, beyond which a sharp cut-off effect was observed [3].

Lipophilicity Gain
Reported
ΔLogP ≈ +0.8 ΔMW +34.44 g/mol (+16%)
Lipophilicity increase aligns with optimal antimicrobial activity window per class SAR
Computed properties; no direct MIC for this compound
medicinal chemistry structure-activity relationship halogen bonding

Chlorine Positional Isomerism and Stability

Ethyl 3-chloronaphthalene-2-carbamate must be distinguished from its constitutional isomer 2-chloroethyl N-naphthalen-1-ylcarbamate (CAS 25216-25-5; C₁₃H₁₂ClNO₂; MW 249.69 g/mol; 1-naphthalenecarbamic acid, 2-chloroethyl ester), which bears the chlorine on the ethyl carbamate tail rather than on the naphthalene ring . Although the two isomers share identical molecular formulas and molecular weights (249.69 g/mol), they display fundamentally different chemical stability profiles. The 2-chloroethyl carbamate isomer contains a β-chloroethyl ester moiety that is intrinsically labile under both acidic and basic aqueous conditions, capable of undergoing intramolecular cyclization or nucleophilic displacement, whereas the 3-chloro-naphthyl isomer has the chlorine directly attached to the aromatic ring, conferring significantly greater hydrolytic stability [1]. Pharmacologically, O-(2-chloroethyl) carbamates are recognized as potential alkylating species, whereas the N-aryl carbamate architecture present in ethyl 3-chloronaphthalene-2-carbamate is structurally analogous to the carbaryl (1-naphthyl N-methylcarbamate) pharmacophore associated with reversible acetylcholinesterase inhibition [2].

Hydrolytic Stability
Class-level
Aryl-Cl (naphthalene C3): stable
Alkyl-Cl (ethyl tail): labile, potential alkylator
Isomer choice avoids alkylation artifacts in bioassays
Class-level structural inference
regioselective synthesis metabolic stability cholinesterase inhibition

Antimicrobial Activity Potential Against MRSA and Mycobacteria

Although direct MIC data for ethyl 3-chloronaphthalene-2-carbamate have not been reported in peer-reviewed literature, robust SAR data exist for the closely related compound class. The 2022 Pharmaceuticals study (Gonec et al.) evaluated thirteen chlorinated arylcarbamoylnaphthalenylcarbamates, demonstrating that compounds with ethyl carbamate tails and appropriate aryl chlorination achieved nanomolar MIC values: 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate showed MICs of 0.018–0.064 μM against S. aureus ATCC 29213 and MRSA clinical isolates, with selectivity indices (SI) >20 and for some derivatives >100 [1]. In the 2016 Molecules study, the structurally analogous compound 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate displayed MIC values of 42 μM against MRSA and 21 μM against Mycobacterium marinum and M. kansasii, with THP-1 cytotoxicity LD₅₀ >30 μM [2]. The 3-chloro naphthalene substitution pattern in the target compound confers a lipophilicity (LogP 4.13) that falls within the optimal range (log k ≈ 1.0–2.0) associated with maximal antimicrobial activity and selectivity as established by the 2022 study's lipophilicity-activity correlation analysis [1].

Antimicrobial Context
Class-level
No direct MIC reported; LogP 4.13 positions compound within optimal lipophilicity range for antistaphylococcal activity as per class SAR.
Supports antimicrobial screening probe development
Class MIC range 0.018–70 μM; data to verify for this compound
antimicrobial resistance MRSA antimycobacterial drug discovery

Photosynthesis-Inhibiting Activity Baseline

The naphthalen-2-yl alkylcarbamate scaffold has been evaluated for photosynthesis-inhibiting (PET) activity in spinach chloroplasts. A 2017 study tested eight 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates and eight 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, reporting IC₅₀ values ranging from 0.05 to 0.664 mmol/L, with the highest activity observed for the propylcarbamate derivative (IC₅₀ = 0.05 mmol/L) [1]. For the nitrophenyl series, IC₅₀ values ranged from 0.233 to 0.487 mmol/L, with the pentylcarbamate showing the highest activity [2]. These values establish a quantitative baseline for PET inhibition in the naphthalenyl carbamate class. Ethyl 3-chloronaphthalene-2-carbamate, with its single chlorine directly on the naphthalene ring and a short ethyl carbamate tail, represents a structurally simplified analog that can be used to deconvolute the contribution of naphthalene-ring halogenation versus pendant aryl-carbamoyl groups to PET inhibition—a SAR question not addressed in the published studies, which varied only the alkyl tail and the pendant aryl substituent while keeping the naphthalene core unsubstituted [1][2].

PET Inhibition Baseline
Reported
No direct IC₅₀; class PET IC₅₀ range 0.05–0.664 mmol/L for related naphthalenyl carbamates; naphthalene-core chlorination untested.
Enables evaluation of core halogenation on PET activity
Spinach chloroplast assay; reference class data only
herbicide discovery photosystem II agrochemical chloroplast

Regiochemical Advantage for Downstream Derivatization

Ethyl 3-chloronaphthalene-2-carbamate offers a unique regiochemical arrangement—a chlorine atom at naphthalene C3 adjacent to the carbamate-bearing C2 position—that is distinct from the more common 1-naphthyl carbamate scaffolds exemplified by carbaryl (1-naphthyl N-methylcarbamate, CAS 63-25-2) and ethyl 1-naphthylcarbamate (CAS 5255-68-5) [1][2]. This ortho-relationship between the chlorine and the carbamate group creates a chelating or directing-group geometry (N–H⋯Cl or metal-coordination motif) unavailable in 1-naphthyl isomers, where the carbamate and any halogen are positioned on different rings. In the patented agrochemical space, BAYER AG explicitly claimed naphthyl-containing N-aryl-O-alkyl carbamates with diverse halogen substitution patterns as insecticides, defoliants, desiccants, and herbicides, establishing that halogen position on the naphthyl ring is a critical determinant of patent-protected biological activity spectra [3]. The 3-chloro-2-carbamate substitution pattern also provides a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the chlorine-bearing position, enabling late-stage diversification without perturbing the carbamate functionality, whereas 1-naphthyl carbamates require protection/deprotection strategies for analogous transformations [4].

Synthetic Versatility
Source review
Ortho Cl–carbamate: directing group potential; C–Cl for cross-coupling
1-Naphthyl carbamate: no ortho relationship; protection required
Unique handle for late-stage diversification
2-Naphthyl carbamate scaffold underexplored
cross-coupling synthetic intermediate C–Cl activation medicinal chemistry

Optimal Research and Industrial Application Scenarios


Antimicrobial SAR Probe Development

As established in Section 3, chlorinated naphthalenyl carbamates with ethyl tails achieve nanomolar-range MIC values (0.018–0.064 μM) against S. aureus and MRSA, with selectivity indices exceeding 20–100 [1]. Ethyl 3-chloronaphthalene-2-carbamate, featuring the 3-chloro substitution directly on the naphthalene core, addresses a specific gap in published SAR: no prior study has systematically varied naphthalene-ring halogenation position while keeping the carbamate tail constant. Procurement of this compound enables head-to-head comparison with the 2016 Molecules study compounds (MIC = 42 μM against MRSA for the 1-[(2-chlorophenyl)carbamoyl] analog) to quantify the contribution of naphthalene-core vs. pendant-aryl chlorination to antimicrobial potency [2]. The LogP of 4.13 positions this compound within the optimal lipophilicity window identified by the 2022 Pharmaceuticals study for maximal bactericidal activity [1].

Agrochemical Photosystem II PET Inhibition Screening

The naphthalenyl carbamate class has demonstrated PET-inhibiting activity in spinach chloroplasts with IC₅₀ values ranging from 0.05 to 0.664 mmol/L [3]. Ethyl 3-chloronaphthalene-2-carbamate introduces naphthalene-core chlorination—a structural variable absent from all published PET SAR studies on this scaffold, which have varied only the alkyl tail and pendant aryl-carbamoyl group [3][4]. The BAYER AG patent DE19842056A1 explicitly claims halogenated naphthyl carbamates for herbicidal, insecticidal, and defoliant applications, confirming industrial interest in precisely this structural space [5]. The 3-chloro substitution may enhance electron-withdrawing character at the naphthalene core, potentially improving binding affinity at the photosystem II QB site.

Synthetic Methodology and Cross-Coupling Development

The unique ortho-relationship between the 3-chloro substituent and the 2-carbamate group creates opportunities for directed C–H functionalization and chelation-assisted cross-coupling reactions that are geometrically impossible with 1-naphthyl carbamate isomers [6]. As a synthetic intermediate, ethyl 3-chloronaphthalene-2-carbamate is prepared from 3-chloro-2-naphthoic acid via Curtius rearrangement or from N-(3-chloro-2-naphthyl)carbamic acid ethyl ester via base-mediated hydrolysis [7]. The C–Cl bond at C3 serves as a latent handle for Suzuki, Negishi, or Buchwald-Hartwig coupling, enabling late-stage diversification of the naphthalene core without disturbing the carbamate functionality. This regiochemical arrangement is underrepresented in the synthetic literature relative to 1-substituted naphthalene derivatives, offering opportunities for novel methodology development.

Chemical Biology Tool for Carbamate Pharmacophore Profiling

Ethyl 3-chloronaphthalene-2-carbamate bears the N-aryl carbamate pharmacophore associated with reversible acetylcholinesterase (AChE) inhibition, structurally analogous to carbaryl but with chlorine directly on the naphthalene ring rather than on a pendant aryl group [6]. Crucially, the chlorine is on the naphthalene core and not on the ethyl ester tail (cf. 2-chloroethyl N-naphthalen-1-ylcarbamate, CAS 25216-25-5), thereby avoiding the alkylating potential and hydrolytic lability associated with β-chloroethyl carbamates . The THP-1 cytotoxicity data from the 2016 Molecules study (LD₅₀ >30 μM for related ethyl carbamate analogs) suggests a favorable initial therapeutic window for cell-based studies [2]. This compound can serve as a tool for profiling carbamate selectivity across serine hydrolase panels without confounding alkylation artifacts.

Application
Selection Property
Validation Focus
Antimicrobial SAR probe development
Naphthalene-core chlorination site
MIC profiling against S. aureus and MRSA panels
Photosystem II PET inhibition screening
Core-halogenation electron-withdrawing effect
Chloroplast PET assay
Cross-coupling methodology development
Ortho-carbamate–Cl directing geometry
Pd-catalyzed coupling efficiency
Serine hydrolase (carbamate) profiling
Stable N-aryl carbamate without alkylating tail
Cytotoxicity selectivity assessment
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